molecular formula C24H23BrN2O2 B15025442 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B15025442
M. Wt: 451.4 g/mol
InChI Key: WWIPAVZIQOEDPS-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves a multi-step process:

    Synthesis of 2-bromo-4-ethylphenol: This can be achieved by bromination of 4-ethylphenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(2-bromo-4-ethylphenoxy)acetic acid: The 2-bromo-4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Coupling with 9-ethyl-9H-carbazole-3-amine: The phenoxyacetic acid derivative is then coupled with 9-ethyl-9H-carbazole-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of new derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the biological activity being investigated.

    Material Science: In the context of materials science, the compound’s electronic properties, such as its ability to conduct electricity or emit light, would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-chloro-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

    Structural Features: The presence of both a bromo-substituted phenoxy group and a carbazole moiety makes it unique compared to other compounds with only one of these features.

    Its unique structure may confer specific properties that make it more suitable for certain applications, such as in the development of new drugs or advanced materials.

Properties

Molecular Formula

C24H23BrN2O2

Molecular Weight

451.4 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H23BrN2O2/c1-3-16-9-12-23(20(25)13-16)29-15-24(28)26-17-10-11-22-19(14-17)18-7-5-6-8-21(18)27(22)4-2/h5-14H,3-4,15H2,1-2H3,(H,26,28)

InChI Key

WWIPAVZIQOEDPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC)Br

Origin of Product

United States

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